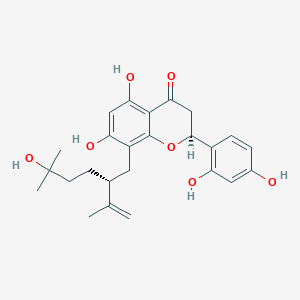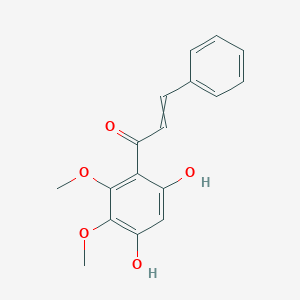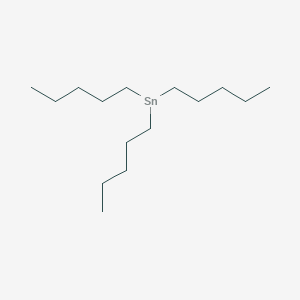
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C13H22O5. It is an ester derivative of pentanedioic acid, also known as glutaric acid. This compound is characterized by the presence of two isobutyl ester groups attached to the 3-oxo-pentanedioic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester typically involves the esterification of 3-oxo-pentanedioic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various ester derivatives.
Applications De Recherche Scientifique
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active 3-oxo-pentanedioic acid, which can then participate in biochemical pathways. The keto group can also interact with nucleophiles, leading to the formation of various adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanedioic acid, 3-oxo-, dimethyl ester
- Pentanedioic acid, 3-oxo-, diethyl ester
- Propanedioic acid, oxo-, bis(2-methylpropyl) ester
Uniqueness
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
53630-63-0 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
bis(2-methylpropyl) 3-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-9(2)7-17-12(15)5-11(14)6-13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
QYWRAHFLSIWOQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CC(=O)CC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


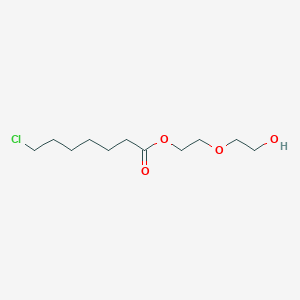
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
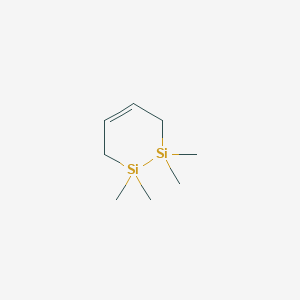
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
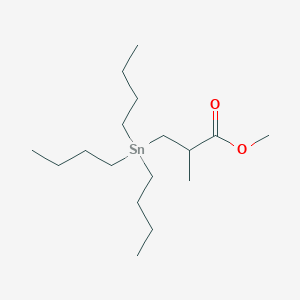
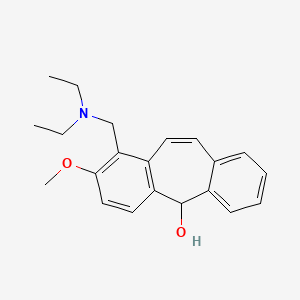
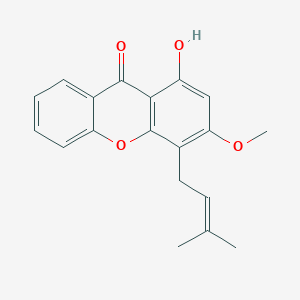
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
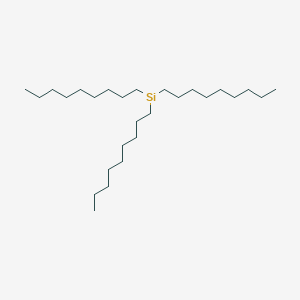

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
